

Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1] Initially recognized for its inhibitory effects on pollen development in Arabidopsis thaliana, it has more recently been identified as a potent herbicide.[1] Its herbicidal activity stems from a novel mode of action, the specific inhibition of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2][3] This pathway is absent in animals, making Aspterric acid a promising candidate for the development of selective herbicides. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Aspterric acid, along with relevant experimental methodologies and pathway diagrams.

Physical and Chemical Properties

Aspterric acid is a white solid with a molecular formula of C₁₅H₂₂O₄ and a molecular weight of 266.3 g/mol .[4] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[5][6]

Table 1: Physical and Chemical Properties of Aspterric Acid

Property	Value	Source
Molecular Formula	C15H22O4	[4]
Molecular Weight	266.3 g/mol	[4]
CAS Number	67309-95-9	[4]
Appearance	White solid	[5]
Solubility	Soluble in methanol, DMSO	[5][6]
Predicted Boiling Point	452.8 ± 45.0 °C	
Storage	-20°C for long-term storage	[6]

Spectroscopic Data

Detailed experimental spectroscopic data for **Aspterric acid** is not readily available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for Aspterric Acid

Spectroscopy	Expected Features
¹H NMR	Signals corresponding to aliphatic protons, protons adjacent to hydroxyl and carbonyl groups, and vinylic protons.
¹³ C NMR	Resonances for sp ³ and sp ² hybridized carbons, including those of the carboxylic acid, hydroxylbearing carbons, and the carbon-carbon double bond.
IR	Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 266.3, along with fragmentation patterns characteristic of the sesquiterpenoid structure.

Biological Activity and Mechanism of Action

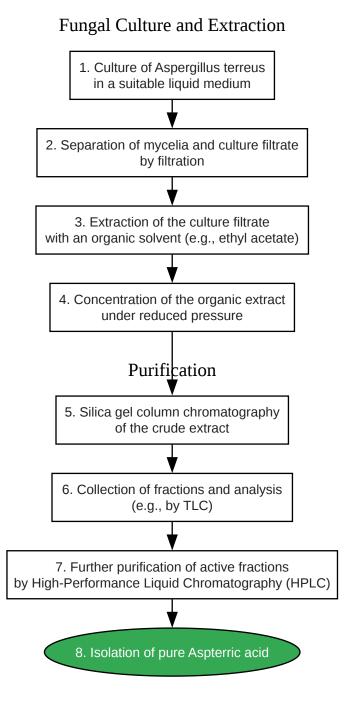
Aspterric acid's primary biological activity is the inhibition of plant growth through the disruption of the branched-chain amino acid (BCAA) biosynthesis pathway.[2][3]


Inhibition of Dihydroxy-acid Dehydratase (DHAD)

Aspterric acid is a potent and specific inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.[2][3] This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the production of valine, leucine, and isoleucine. By inhibiting DHAD, **Aspterric acid** effectively blocks the synthesis of these essential amino acids, leading to plant growth inhibition and, at sufficient concentrations, lethality.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by Aspterric Acid

The following diagram illustrates the BCAA biosynthesis pathway in plants and the point of inhibition by **Aspterric acid**.


Click to download full resolution via product page

Caption: Inhibition of Dihydroxy-acid dehydratase by Aspterric acid in the BCAA pathway.

Experimental Protocols General Protocol for the Isolation of Aspterric Acid from Aspergillus terreus

The following is a generalized procedure for the isolation and purification of **Aspterric acid** from a culture of Aspergillus terreus. Specific parameters may require optimization depending on the fungal strain and culture conditions.

Click to download full resolution via product page

Caption: General workflow for the isolation of **Aspterric acid**.

Methodology for Dihydroxy-acid Dehydratase (DHAD) Inhibition Assay

The inhibitory activity of **Aspterric acid** on DHAD can be determined using a spectrophotometric assay. This protocol provides a general framework for such an experiment.

- Enzyme Preparation: Recombinant DHAD is expressed and purified from a suitable host system (e.g., E. coli).
- Assay Buffer: A suitable buffer (e.g., Tris-HCl) at an optimal pH for enzyme activity is prepared.
- Substrate Solution: A solution of the DHAD substrate (e.g., 2,3-dihydroxy-isovalerate) is prepared in the assay buffer.
- Aspterric Acid Solutions: A series of dilutions of Aspterric acid are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.
- Assay Procedure:
 - In a microplate, the assay buffer, DHAD enzyme, and varying concentrations of Aspterric
 acid (or DMSO for control) are pre-incubated.
 - The reaction is initiated by the addition of the substrate.
 - The conversion of the substrate to the product (a keto-acid) is monitored by measuring the increase in absorbance at a specific wavelength over time, often coupled to a secondary reaction for detection.
- Data Analysis: The initial reaction rates are calculated for each concentration of Aspterric acid. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentration.

Conclusion

Aspterric acid represents a promising lead compound for the development of new herbicides with a novel mode of action. Its specific inhibition of DHAD in the essential BCAA biosynthesis pathway of plants provides a clear mechanism for its herbicidal activity. Further research into its spectroscopic characterization, optimization of its isolation from natural sources, and detailed investigation of its metabolic effects in various plant species will be crucial for its potential

application in agriculture. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of **Aspterric acid** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. adipogen.com [adipogen.com]
- 6. usbio.net [usbio.net]
- To cite this document: BenchChem. [Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581466#physical-and-chemical-properties-of-aspterric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com